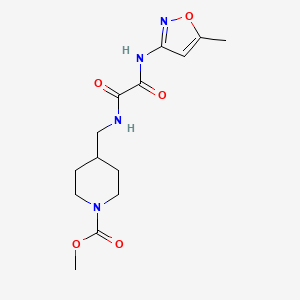

Methyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O5/c1-9-7-11(17-23-9)16-13(20)12(19)15-8-10-3-5-18(6-4-10)14(21)22-2/h7,10H,3-6,8H2,1-2H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHWKNWQEFOGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C14H20N4O4

- Molecular Weight : 304.34 g/mol

- IUPAC Name : this compound

This structure includes a piperidine ring, an isoxazole moiety, and an acetamido group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, potentially influencing pathways related to cancer progression and inflammation.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit kinases involved in cell proliferation and survival.

- Modulation of Apoptosis : It has been shown to influence apoptotic pathways, potentially leading to cancer cell death.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory responses in cellular models.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| HeLa | 12.5 | Induction of apoptosis | |

| MCF7 | 15.0 | Inhibition of proliferation | |

| A549 | 10.0 | Anti-inflammatory activity |

These results indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anti-cancer agent.

Case Study 1: ERK5 Inhibition

A study focused on the role of extracellular signal-regulated kinase 5 (ERK5) in cancer highlighted the potential of compounds similar to this compound as selective ERK5 inhibitors. The research demonstrated that inhibition of this pathway could lead to reduced tumor growth and metastasis in preclinical models .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of derivatives related to this compound. Results showed significant reductions in pro-inflammatory cytokines when treated with this compound, indicating its potential utility in treating inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a methyl group and an isoxazole moiety. Its molecular formula is C₁₅H₁₈N₄O₄, with a molecular weight of approximately 318.33 g/mol. The presence of the isoxazole ring suggests potential biological activity, particularly in inhibiting specific enzymes or pathways.

Antiviral Activity

One of the most significant applications of this compound is its role as an inhibitor of the main protease of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that it exhibits strong antiviral properties, making it a candidate for antiviral drug development. It functions by inhibiting the enzyme responsible for viral replication, thus potentially reducing viral load in infected individuals .

Anticancer Properties

Studies have shown that compounds with similar structural features to methyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives of isoxazole have been reported to interfere with cancer cell metabolism and proliferation .

Neurological Research

The compound's structure suggests potential applications in neurological research, particularly concerning neurodegenerative diseases. Isoxazole derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease through modulation of neuroinflammatory pathways .

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate?

Answer:

A plausible synthesis involves coupling a piperidine-carboxylate scaffold with a 5-methylisoxazole-3-amine derivative. Key steps include:

- Amide bond formation : React 5-methylisoxazol-3-amine with chlorooxoacetate to generate the intermediate 2-((5-methylisoxazol-3-yl)amino)-2-oxoacetic acid.

- Carbodiimide-mediated coupling : Use EDC/HOBt or DCC to conjugate the intermediate with methyl 4-(aminomethyl)piperidine-1-carboxylate.

- Purification : Recrystallize the product from a DMF/acetic acid mixture, as described for structurally analogous compounds .

Basic: How can researchers characterize the structure of this compound using spectroscopic methods?

Answer:

Critical characterization steps include:

- NMR spectroscopy : Analyze - and -NMR spectra to confirm the piperidine ring (δ 1.5–3.5 ppm for protons), isoxazole (δ 6.5–7.5 ppm for aromatic protons), and methyl ester (δ 3.6–3.8 ppm). Compare with spectral data for related isoxazolone-piperidine hybrids .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (expected exact mass: ~350.15 g/mol) and fragmentation patterns.

- IR spectroscopy : Identify carbonyl stretches (~1700 cm for ester and amide groups) .

Basic: What preliminary assays are suitable for evaluating its bioactivity?

Answer:

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s amide/piperidine motifs. Use fluorescence-based or colorimetric readouts (e.g., ATP depletion for kinases) .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Solubility and stability : Assess stability in PBS (pH 7.4) and DMSO over 24–72 hours using HPLC .

Advanced: How can computational methods optimize its synthetic yield or reaction conditions?

Answer:

Integrate quantum chemical calculations and experimental design:

- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for amide coupling .

- Design of experiments (DoE) : Apply fractional factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading) and reduce trial-and-error experimentation .

- Machine learning : Train models on existing reaction data (e.g., reaction time, yield) to predict optimal conditions for scale-up .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Answer:

Contradictions may arise from:

- Rotameric equilibria : Piperidine ring puckering or amide bond rotation can split signals. Use variable-temperature NMR to confirm .

- Residual solvents : Ensure complete removal of DMF or acetic acid via lyophilization, as these can obscure peaks .

- Stereochemical ambiguity : Perform 2D NMR (COSY, NOESY) to assign stereochemistry or compare with enantiopure analogs .

Advanced: What strategies validate its mechanism of action in enzyme inhibition studies?

Answer:

Advanced validation requires:

- Kinetic assays : Determine values via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy/enthalpy contributions .

Advanced: How to address poor solubility in aqueous buffers during in vitro assays?

Answer:

Methodological adjustments include:

- Co-solvent systems : Use ≤5% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to the piperidine or methyl ester moieties .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Key SAR strategies:

- Scaffold variation : Synthesize analogs with substituted piperidines (e.g., 4-hydroxy-piperidine) or alternative heterocycles (pyrazole, pyridine) .

- Functional group swaps : Replace the methyl ester with tert-butyl or benzyl esters to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the isoxazole ring with thiazole or 1,2,4-oxadiazole to probe binding pocket compatibility .

Advanced: What analytical techniques confirm batch-to-batch consistency in synthesis?

Answer:

Rigorous quality control involves:

- HPLC-DAD/MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

- Differential scanning calorimetry (DSC) : Assess crystallinity and polymorphic stability .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to investigate metabolic stability using in vitro models?

Answer:

Employ:

- Liver microsome assays : Incubate with human/rat microsomes and NADPH, then quantify parent compound loss via LC-MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Plasma stability studies : Monitor degradation in human plasma over 24 hours .

Notes

- References : Citations like correspond to evidence IDs provided.

- Methodological rigor : Emphasizes integration of computational, spectroscopic, and biochemical tools to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.